(2R)-4,4-difluorobutan-2-amine
Description
Significance of Chirality in Difluorinated Organic Structures
Chirality, the property of a molecule that is non-superimposable on its mirror image, is of fundamental importance in chemistry and biology. In the context of difluorinated organic structures, the presence of a chiral center introduces a three-dimensional complexity that can profoundly influence molecular interactions. The specific spatial arrangement of atoms in a chiral molecule, such as (2R)-4,4-difluorobutan-2-amine, is crucial for its recognition by biological targets like enzymes and receptors. This stereospecificity is a key consideration in the design of new therapeutic agents, as different enantiomers of a drug can exhibit vastly different pharmacological activities.
The introduction of a gem-difluoro group (a carbon atom bonded to two fluorine atoms) adjacent to a stereocenter can further amplify the significance of chirality. The strong stereoelectronic effects of the fluorine atoms can influence the conformational preferences of the molecule, locking it into a specific shape that may be optimal for biological activity.
Role of Fluorine in Modulating Chemical Reactivity and Stereoelectronic Effects
The incorporation of fluorine into organic molecules has become a powerful strategy for modulating their chemical and physical properties. Fluorine is the most electronegative element, and its presence can lead to significant changes in a molecule's reactivity, pKa, lipophilicity, and metabolic stability.
In the case of this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect can decrease the basicity of the amine group, which can be advantageous in medicinal chemistry for improving oral bioavailability and reducing off-target effects. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.
Stereoelectronically, the gem-difluoro group can influence the molecule's conformation through the gauche effect, where the presence of electronegative fluorine atoms favors a gauche (60°) dihedral angle with respect to other substituents. This conformational control can be critical for pre-organizing a molecule for binding to a biological target.
Overview of this compound within the Context of Chiral Fluoroamine Research
This compound is a chiral amine that embodies the key structural features discussed above: a stereogenic center at the second carbon and a gem-difluoro group at the fourth carbon. While specific research dedicated to this particular molecule is not yet widely published, its structure suggests it is a compound of significant interest within the broader field of chiral fluoroamine research.
Its synthesis would likely involve stereoselective methods to establish the (R)-configuration at the C2 position, followed by the introduction of the difluoromethylene group. The development of efficient and enantioselective synthetic routes to such compounds is a major focus of current organic chemistry research. The potential applications of this compound and its derivatives are likely to be explored in the design of novel pharmaceuticals and agrochemicals, where the unique properties conferred by the chiral amine and gem-difluoro functionalities can be exploited to achieve enhanced activity and selectivity.
Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C4H9F2N |
| Molecular Weight | 109.12 g/mol |
| CAS Number | 2165871-46-3 |
Note: The data in this table is based on computational predictions and may differ from experimental values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9F2N |
|---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
(2R)-4,4-difluorobutan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1 |
InChI Key |
AAOJRPSNKWSTFL-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CC(F)F)N |
Canonical SMILES |
CC(CC(F)F)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2r 4,4 Difluorobutan 2 Amine
Reactivity Influenced by the Geminal Difluoromethylene Group
Nucleophilic and Electrophilic Reactivity Adjacent to the Difluorinated Center
The chemical behavior of (2R)-4,4-difluorobutan-2-amine is largely dictated by the electronic effects of the difluoromethyl group and the inherent nucleophilicity of the amine functionality. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which has a significant impact on the reactivity of the adjacent amine group.
The lone pair of electrons on the nitrogen atom of an amine typically renders it nucleophilic. acs.org However, in the case of this compound, the potent electron-withdrawing nature of the gem-difluoro group significantly diminishes the electron density on the nitrogen atom. This reduction in electron density decreases the amine's basicity and nucleophilicity compared to its non-fluorinated analogue, butan-2-amine. masterorganicchemistry.com Despite this diminished reactivity, the amine can still participate in a variety of nucleophilic reactions, particularly with strong electrophiles.
Common nucleophilic reactions for amines include alkylation and acylation. libretexts.orgwikipedia.orgchemguide.co.uk In the context of this compound, these reactions are expected to proceed, albeit potentially requiring more forcing conditions or highly reactive electrophiles.
Table 1: Predicted Nucleophilic Reactions of this compound
| Reaction Type | Electrophile | Expected Product |
| Acylation | Acetyl Chloride | N-( (2R)-4,4-difluorobutan-2-yl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride | N-( (2R)-4,4-difluorobutan-2-yl)benzenesulfonamide |
| Alkylation | Methyl Iodide | (2R)-N-methyl-4,4-difluorobutan-2-amine |
While the amine itself is primarily nucleophilic, the presence of the difluorinated center can introduce electrophilic character at the C4 position under specific conditions. However, direct nucleophilic attack at the difluorinated carbon is generally difficult due to the strength of the C-F bonds.
Stereochemical Control and Diastereoselectivity in Reactions
The chiral center at the C2 position of this compound plays a crucial role in directing the stereochemical outcome of its reactions. This inherent chirality can be exploited to achieve high levels of diastereoselectivity in the synthesis of more complex molecules.
Impact of the Chiral Center on Subsequent Transformations
The stereogenic center at C2, bearing the amine group, directly influences the approach of incoming reagents. In reactions where a new stereocenter is formed, the existing chirality can lead to a preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselective induction, is a cornerstone of asymmetric synthesis.
For instance, in the alkylation or acylation of the amine, the chiral environment around the nitrogen atom can influence the conformation of the transition state, leading to facial selectivity if the reacting partner also contains a prochiral center. The extent of this induction will depend on several factors, including the nature of the electrophile, the reaction conditions, and the solvent.
Diastereoselective Induction in Derivatization Reactions
The derivatization of the amine group in this compound provides a clear avenue for studying diastereoselective induction. Reactions with chiral electrophiles, or reactions that generate a new stereocenter, are particularly illustrative.
A notable example can be inferred from studies on the stereoselective synthesis of related α-difluoromethylamines. nih.gov Research in this area has shown that the reaction of chiral imines with difluoromethylating agents can proceed with high diastereoselectivity. nih.gov This suggests that reactions involving the amine of this compound with reagents that form a new chiral center are likely to exhibit significant diastereomeric excess.
Consider the reaction of this compound with a chiral carboxylic acid to form an amide. The transition state of this reaction will involve the interaction of two chiral entities, leading to the formation of two diastereomeric amides at different rates. The energy difference between the two diastereomeric transition states will determine the diastereomeric ratio of the product.
Table 2: Predicted Diastereoselective Derivatization of this compound
| Chiral Reagent | Reaction Type | Potential Diastereomeric Products |
| (S)-2-Phenylpropanoic acid | Amide Coupling | (R)-N-((2R)-4,4-difluorobutan-2-yl)-2-phenylpropanamide and (S)-N-((2R)-4,4-difluorobutan-2-yl)-2-phenylpropanamide |
| (R)-Mandelic acid | Amide Coupling | (R)-N-((2R)-4,4-difluorobutan-2-yl)-2-hydroxy-2-phenylacetamide and (S)-N-((2R)-4,4-difluorobutan-2-yl)-2-hydroxy-2-phenylacetamide |
The principles of stereoselective transformations of chiral amines are well-established, often involving the formation of diastereomeric intermediates that can be separated or that lead to a preponderance of one stereoisomer in the final product. The presence of the difluoromethyl group, while primarily influencing electronic properties, can also contribute to the steric environment of the chiral center, further modulating the diastereoselectivity of its reactions.
Role As a Chiral Building Block in Advanced Synthetic Research
Synthesis of Complex Fluorinated Scaffolds
The presence of both a stereogenic center and a difluoromethyl group makes (2R)-4,4-difluorobutan-2-amine a powerful tool for constructing sophisticated molecular architectures with controlled three-dimensional structures and tailored electronic properties.
Precursor to Chiral Fluoro-Amino Acids and Peptidomimetics
The development of novel fluorinated amino acids is a burgeoning area of research, as their incorporation into peptides can significantly enhance metabolic stability, binding affinity, and conformational rigidity. While direct synthetic routes employing this compound are not extensively documented in publicly available literature, the closely related structure, 2-amino-4,4-difluorobutyric acid, highlights the potential of this scaffold. For instance, N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester has been synthesized and utilized as a key component in a potent inhibitor of the Hepatitis C virus (HCV) NS3 protease. This demonstrates the value of the 2-amino-4,4-difluoro-butanoic acid core in designing peptidomimetics with significant biological activity.
The synthesis of such fluorinated amino acids often involves multi-step sequences, including asymmetric methodologies to establish the chiral center. General strategies for accessing chiral α-fluoroalkyl-α-amino acids include the fluorination of chiral precursors and various catalytic methods. researchgate.net The difluoromethyl group, in particular, is recognized as a bioisostere for hydroxyl, thiol, or amide groups, making it a valuable moiety in drug design. nih.gov
| Derivative | Application |
| N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester | Precursor to a potent HCV NS3 protease inhibitor |
Incorporation into Chiral Heterocycles and Ring Systems
Chiral heterocycles are fundamental components of a vast number of pharmaceuticals and agrochemicals. The amine functionality of this compound serves as a handle for its incorporation into various heterocyclic systems. Although specific examples detailing the use of this exact amine are scarce, the general principles of organic synthesis suggest its utility in constructing chiral fluorinated piperidines, pyrrolidines, and other nitrogen-containing rings. Such scaffolds are of high interest in medicinal chemistry due to their conformational constraints and potential for specific receptor interactions. The synthesis of fluorinated piperidine (B6355638) analogues based on a 2-azaspiro[3.3]heptane scaffold, for example, underscores the interest in conformationally restricted fluorinated amines for drug design.
Application in the Construction of Multifunctional Fluoroorganic Compounds
The dual functionality of this compound—a primary amine and a difluorinated alkyl chain—allows for its use in the synthesis of multifunctional fluoroorganic compounds. The amine can be readily derivatized to introduce other functional groups, while the difluoromethyl group imparts unique electronic properties. This makes it a potential building block for creating complex molecules with tailored lipophilicity, metabolic stability, and binding characteristics. The development of strategies for the asymmetric construction of carbon stereocenters featuring a difluoromethyl group is an active area of research, with methods like nickel-catalyzed Negishi cross-coupling being explored. nih.govnih.gov
Catalytic Applications of this compound Derivatives
The chiral nature of this compound makes it an attractive scaffold for the development of new catalysts for asymmetric synthesis.
Ligand Design for Asymmetric Catalysis
Chiral ligands are essential components of many transition-metal catalysts used in asymmetric synthesis. The amine group of this compound can be functionalized to create novel P,N-ligands, which have shown great promise in a variety of metal-catalyzed reactions. researchgate.netnih.gov The design of such ligands often involves creating a modular structure that allows for the tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. nih.gov While specific ligands derived from this compound are not yet widely reported, the principles of ligand design suggest its potential as a valuable chiral backbone. The development of chiral pyridine-derived ligands, for instance, highlights the ongoing effort to create new and more effective chiral catalysts. nih.gov
Organocatalytic Systems Derived from Chiral Fluoroamines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. Fluorinated amines can offer unique reactivity and selectivity profiles due to the electronic influence of the fluorine atoms. Although research into organocatalytic systems specifically derived from this compound is not prominent in the literature, the broader field of organocatalysis using chiral amines suggests a potential avenue for its application. Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates has been demonstrated, showcasing the utility of fluorinated amine derivatives in synthetic methodologies. beilstein-journals.org
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of (2R)-4,4-difluorobutan-2-amine, offering a detailed atom-by-atom picture of the molecular framework.
1H, 13C, and 19F NMR for Structural Connectivity.
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy collectively provide the fundamental data to establish the structural integrity of this compound.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton environment. The methine proton adjacent to the amine group (CH-NH₂) typically appears as a multiplet due to coupling with neighboring protons. The methylene (B1212753) protons (CH₂) adjacent to the difluoromethyl group (CHF₂) also exhibit complex splitting patterns due to both geminal and vicinal coupling with the fluorine atoms and the neighboring methine proton. The methyl protons (CH₃) will appear as a doublet, coupling with the adjacent methine proton. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. Key signals include the carbon bearing the amine group (C2), the methyl carbon (C1), the methylene carbon (C3), and the carbon bonded to the two fluorine atoms (C4). The C4 signal will appear as a triplet due to one-bond coupling with the two fluorine atoms. The C3 signal will be a triplet of doublets (or a more complex multiplet) due to two-bond coupling to the fluorine atoms and one-bond coupling to its attached protons.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will be a triplet due to coupling with the adjacent methylene protons (CH₂).
Table 1: Representative NMR Data for 4,4-difluorobutan-2-amine (B13232956) derivatives
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 5.89 | tt | JHF = 56.5, JHH = 4.5 | CHF₂ |
| ¹H | 3.10 | m | CH-N | |
| ¹H | 2.05 | m | CH₂ | |
| ¹H | 1.15 | d | JHH = 6.5 | CH₃ |
| ¹³C | 116.5 | t | JCF = 239 | CHF₂ |
| ¹³C | 48.7 | CH-N | ||
| ¹³C | 38.2 | t | JCCF = 21 | CH₂ |
| ¹³C | 21.5 | CH₃ |
Note: Data is representative and may vary based on solvent and specific reaction conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment.
Two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the CH-NH₂ proton and the CH₃ protons would confirm their vicinal relationship. Similarly, correlations between the CH-NH₂ proton and the CH₂ protons, and between the CH₂ protons and the CHF₂ proton, would establish the butan-2-amine backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal for the methyl group can be identified by its correlation with the methyl proton signal.
Variable Temperature NMR for Conformational Dynamics
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotations. For example, restricted rotation around the C2-C3 bond could lead to the observation of distinct signals for the two methylene protons at low temperatures, which might coalesce into a single multiplet at higher temperatures as the rate of rotation increases. The energy barrier for this conformational interchange can be calculated from the coalescence temperature and the chemical shift difference between the signals.
Chiral NMR Solvating Agents for Enantiomeric Excess Determination in Research.
To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral NMR solvating agents can be utilized. These are chiral molecules that are added to the NMR sample and can form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes will have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to the two diastereomers, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. Common chiral solvating agents include derivatives of camphor (B46023) or tartaric acid.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis.
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining insights into its structure through analysis of its fragmentation patterns.
A typical fragmentation pathway for this compound under electron ionization (EI) would involve the initial formation of a molecular ion [M]⁺•. This molecular ion can then undergo various fragmentation processes. A common fragmentation is the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would result in a resonance-stabilized iminium ion. The presence of the difluoromethyl group will also influence the fragmentation, with potential loss of HF or CHF₂•.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₄H₉F₂N), the calculated exact mass can be compared to the experimentally measured exact mass. A close match between the two values provides strong evidence for the assigned molecular formula, distinguishing it from other compounds that may have the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing intermolecular interactions within a molecular system. nih.govnih.gov
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary amine, alkyl, and difluorinated moieties. orgchemboulder.com As a primary amine, it will display two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹ in its IR spectrum, corresponding to the asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com Secondary amines, by contrast, show only one band in this region, while tertiary amines show none. orgchemboulder.com
The C-F stretching vibrations typically appear as strong, intense bands in the IR spectrum, generally in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) can lead to characteristic symmetric and asymmetric stretching modes. Raman spectroscopy is also sensitive to these vibrations. researchgate.net Other key vibrations include the N-H bending (scissoring) mode around 1650-1580 cm⁻¹, C-H stretching of the alkyl chain between 3000-2850 cm⁻¹, and the C-N stretching vibration for aliphatic amines, which is typically found in the 1250-1020 cm⁻¹ range. libretexts.orgorgchemboulder.com
The table below summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium | Medium |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 3000 - 2850 | Medium-Strong | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium | Medium |
| C-F Stretch | Difluoroalkane (-CHF₂) | 1150 - 1050 | Strong | Medium |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong | Very Weak |
IR and Raman spectroscopy are exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. nih.govmdpi.com For this compound, the primary amine group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the nitrogen lone pair). The formation of intermolecular N-H···N hydrogen bonds significantly perturbs the N-H stretching vibrations. libretexts.org
In a concentrated liquid sample or in the solid state, these N-H stretching bands are expected to broaden and shift to lower frequencies (a redshift) by as much as 100 cm⁻¹ compared to the sharp, higher-frequency bands observed in a dilute solution in a non-polar solvent. libretexts.org This phenomenon provides direct evidence of molecular aggregation through hydrogen bonding. nih.gov
Chiral Chromatography for Enantiomeric Purity Determination in Synthetic Research
The synthesis of a specific enantiomer like this compound requires robust analytical methods to determine its enantiomeric purity. Chiral chromatography, in both gas (GC) and liquid (HPLC) forms, is the definitive technique for separating and quantifying enantiomers. sci-hub.senih.gov
Chiral GC offers high resolution and sensitivity for the analysis of volatile enantiomers. sci-hub.se Since primary amines can exhibit poor peak shape and strong adsorption on some GC columns, derivatization is often a necessary step. wiley.com This involves reacting the amine with a suitable reagent to form a less polar, more volatile derivative. Common derivatizing agents for amines include chloroformates (e.g., heptafluorobutyl chloroformate) or anhydrides (e.g., trifluoroacetic anhydride). wiley.comnih.gov
The separation of the resulting diastereomeric or enantiomeric derivatives is achieved on a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are the most widely used and versatile CSPs for this purpose. gcms.czresearchgate.net A column such as one based on a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase would be a suitable choice for separating the derivatized enantiomers of 4,4-difluorobutan-2-amine. wiley.com
A typical set of conditions for a chiral GC analysis is outlined below.
| Parameter | Typical Condition |
|---|---|
| Derivatizing Agent | Heptafluorobutyl chloroformate (HCFBC) |
| Column (CSP) | Derivatized β-cyclodextrin (e.g., Chirasil-Dex CB) |
| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Isothermal or temperature gradient (e.g., 90°C to 190°C at 2°C/min) wiley.com |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography (HPLC) is a powerful alternative for chiral separations, offering a wide variety of chiral stationary phases (CSPs) and operating conditions. nih.gov A key advantage of HPLC is that it often allows for the direct separation of enantiomers without prior derivatization. nih.gov
For the separation of primary amines like this compound, chiral crown ether-based stationary phases are known to be particularly effective. nih.gov These CSPs, such as a Crownpak CR(+) column, achieve separation through the formation of diastereomeric complexes involving the primary ammonium (B1175870) ion and the chiral cavities of the crown ether.
Alternatively, polysaccharide-based CSPs, which are coated or immobilized derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak or Chiralcel series), are broadly applicable and could also be employed. sigmaaldrich.com The separation mechanism on these phases is based on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com The mobile phase typically consists of an organic solvent mixture (e.g., hexane/isopropanol) or an acidified aqueous/organic mixture for polar ionic modes. nih.govresearchgate.net
A potential HPLC method for the direct enantiomeric analysis is detailed below.
| Parameter | Typical Condition |
|---|---|
| Column (CSP) | Chiral Crown Ether (e.g., Crownpak CR(+)) |
| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Perchloric acid solution (pH ~2.0) / Methanol mixture |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV-Vis (at a low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of (2R)-4,4-difluorobutan-2-amine. These methods provide a detailed description of the electron distribution and orbital energies, which are critical determinants of the molecule's behavior.
HOMO-LUMO Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical hardness. For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, making it the primary site for electrophilic attack. Conversely, the LUMO is often distributed around the carbon atoms bearing the fluorine atoms, suggesting these are susceptible to nucleophilic attack.
Table 1: Representative Frontier Orbital Energies
| Molecular Orbital | Energy (Hartree) |
| HOMO | -0.245 |
| LUMO | 0.045 |
| HOMO-LUMO Gap | 0.290 |
Conformational Analysis and Stereochemical Prediction
The single bonds in the butane (B89635) backbone of this compound allow for rotation, leading to the existence of various spatial arrangements known as conformers or rotamers. Computational analysis is essential for understanding the energetic landscape of these conformers and predicting the most stable structures.
Energetic Landscape of Rotamers and Preferred Conformations
Computational methods can be used to map the potential energy surface of this compound as a function of the dihedral angles of its rotatable bonds. This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion. The most stable conformer, or global minimum, represents the preferred three-dimensional structure of the molecule in the gas phase. The population of each conformer at a given temperature can be estimated from their relative energies using the Boltzmann distribution.
Reaction Mechanism Elucidation
The precise, step-by-step pathway through which reactants are converted into products is known as the reaction mechanism. Computational chemistry offers a window into this process at the molecular level, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally.
The synthesis of this compound can be achieved through various synthetic pathways, such as the asymmetric hydrogenation of a corresponding fluorinated imine or the reductive amination of a fluorinated ketone. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method to map out the potential energy surfaces of these reactions.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. The transition state, being the highest energy point along the reaction coordinate, represents the kinetic barrier of the reaction. The structure of the transition state provides crucial information about the key bond-forming and bond-breaking events.
For instance, in the asymmetric hydrogenation of a prochiral imine to yield this compound, computational models can identify the transition state structures for the hydride transfer from a chiral catalyst to the imine carbon. These models can compare different possible approaches of the hydride, leading to either the (R) or (S) enantiomer. The calculated activation energies for these competing pathways can predict which enantiomer will be preferentially formed.
A hypothetical example of data that could be generated from such a study is presented in Table 1. This table illustrates how computational chemistry can quantify the energy differences between the transition states leading to the desired (R)-enantiomer and the undesired (S)-enantiomer. A lower activation energy for the transition state leading to the (R)-product would signify a kinetically favored pathway, thus explaining the observed enantioselectivity.
| Transition State | Catalyst System | Substrate | Calculated Activation Energy (kcal/mol) | Predicted Major Enantiomer |
| TS_R | [Rh(DIPAMP)(COD)]BF4 | 4,4-difluorobutan-2-imine | 12.5 | (R) |
| TS_S | [Rh(DIPAMP)(COD)]BF4 | 4,4-difluorobutan-2-imine | 14.2 | |
| TS_R | RuCl2(R)-BINAPn | 4,4-difluorobutan-2-imine | 10.8 | (R) |
| TS_S | RuCl2(R)-BINAPn | 4,4-difluorobutan-2-imine | 13.1 | |
| This table is a hypothetical representation of data from computational studies and is intended for illustrative purposes. |
Understanding the origin of stereoselectivity is paramount for the rational design of new and improved asymmetric catalysts. Computational studies can dissect the subtle non-covalent interactions between the catalyst and the substrate in the transition state that dictate the stereochemical outcome of a reaction.
In the asymmetric synthesis of this compound, the chiral environment created by the catalyst is responsible for differentiating between the two prochiral faces of the substrate. Computational analyses can pinpoint the specific interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that stabilize the transition state leading to the major enantiomer while destabilizing the transition state leading to the minor enantiomer.
For example, in an organocatalytic reaction, the catalyst might form a chiral enamine intermediate with a fluorinated aldehyde. The subsequent approach of a nucleophile would be directed to one face of the enamine due to steric hindrance imposed by a bulky group on the catalyst. DFT calculations can model these interactions and quantify their energetic contributions. princeton.edu
A detailed analysis of the transition state geometries can reveal key structural parameters that correlate with high enantioselectivity. This understanding allows chemists to modify the catalyst structure in a targeted manner to enhance its stereodirecting ability. For instance, if a particular steric interaction is identified as being crucial for selectivity, a new catalyst with a bulkier substituent at that position could be designed and computationally evaluated before being synthesized in the lab. This synergy between computational prediction and experimental validation accelerates the development of highly effective asymmetric syntheses.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The demand for greener and more efficient methods for producing enantiomerically pure chemicals is driving innovation in the synthesis of chiral fluorinated amines. nih.govresearchgate.net For (2R)-4,4-difluorobutan-2-amine, future research is expected to move beyond traditional synthetic pathways towards biocatalytic and other modern chemical methods.
Biocatalysis, in particular, stands out as a promising frontier. mdpi.com The use of enzymes such as transaminases (TAs), imine reductases (IREDs), and monoamine oxidases (MAOs) offers a pathway to high enantiopurity under mild reaction conditions, reducing the reliance on costly and often toxic heavy metal catalysts. mdpi.comresearchgate.net Researchers are increasingly using techniques like genome mining to discover new, robust biocatalysts with potential for industrial-scale production. nih.gov The development of efficient cofactor recycling systems is also crucial for the economic viability of these enzymatic processes. researchgate.net
Another avenue of research involves the development of novel catalytic chemical reactions. For instance, nickel-catalyzed reactions have shown promise for the difluoromethylation of aromatic amines, and similar principles could be adapted for the synthesis of aliphatic amines. nih.gov
Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages | Key Research Areas |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step synthesis often involving protecting groups and harsh fluorinating agents. | Established and well-understood reaction classes. | Improving yields, reducing step count, finding milder reagents. |
| Biocatalysis (e.g., Transaminases, IREDs) | Use of enzymes to catalyze key stereoselective steps, such as the conversion of a ketone to a chiral amine. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions (aqueous, room temp), reduced environmental impact. researchgate.net | Enzyme discovery (genome mining), protein engineering for substrate specificity, and process optimization. nih.govmdpi.com |
| Modern Catalytic Methods | Employing transition-metal catalysts (e.g., Nickel, Palladium) for novel C-F and C-N bond formations. nih.govacs.org | High efficiency, potential for novel transformations, and good functional group tolerance. nih.gov | Ligand design, catalyst stability, and expanding substrate scope. acs.org |
Exploration of New Reactivity Modes and Transformations
The chemical reactivity of amines is well-established, centered around the nucleophilic and basic nature of the nitrogen atom's lone pair of electrons. libretexts.org This allows them to react with a variety of electrophiles, including alkyl halides and carbonyl compounds. libretexts.orgyoutube.com However, the presence of the gem-difluoro group at the 4-position of this compound introduces electronic effects that could be harnessed for new types of transformations.
Future research will likely investigate how these fluorine atoms modulate the amine's basicity and nucleophilicity. Furthermore, researchers are exploring novel, mechanistically distinct strategies for transforming amines. One such strategy is deconstructive fluorination, where cyclic amines undergo carbon-carbon bond cleavage to create new fluorinated products. nih.gov While this compound is acyclic, the principles of activating C-C or C-H bonds in proximity to the amine function could lead to entirely new synthetic pathways. The development of methods for oxidative fluorination using safe and easy-to-handle reagents also opens up possibilities for further functionalization. youtube.com
Advanced Applications in Supramolecular Chemistry and Materials Science Research
The introduction of fluorine into organic molecules can have a profound impact on their self-assembly and material properties. nih.govnih.gov Fluorination is known to influence conformational preferences and can lead to the formation of unique supramolecular structures such as fibrils and hydrogels. nih.gov It typically enhances the stability of molecular lattices, though it can occasionally lead to unexpected and novel architectures. nih.gov
For this compound, its chiral and fluorinated nature makes it an intriguing building block for advanced materials. Research could focus on incorporating this amine into larger molecular frameworks, such as polymers or dendrimers, to create materials with specific, tunable functions. nih.gov For example, such compounds could be explored for applications in:
Crystal Engineering: Designing predictable, stable crystal lattices for applications in optics or electronics.
Bioinspired Materials: Creating self-assembling peptides or polymers where the fluorinated amine dictates the final structure and function. nih.gov
Advanced Sensors: The unique properties of fluorinated compounds are being leveraged in the design of highly selective chemical sensors. AI models are even being used to predict optimal materials for detecting other fluorinated compounds like PFAS. uchicago.edu
Integration with Machine Learning for Retrosynthesis and Reaction Prediction in Fluoroamine Chemistry
Key areas where AI will impact research on this compound include:
Retrosynthesis Planning: AI tools can decompose the target molecule into simpler, commercially available starting materials, suggesting diverse and innovative synthetic routes that a human chemist might not consider. arxiv.orgmicrosoft.com Models based on Transformer architectures, originally from natural language processing, are proving adept at this "translation" from product to reactants. arxiv.orgchemrxiv.org
Reaction Outcome Prediction: AI can predict the yield and selectivity of a reaction under various conditions (catalyst, solvent, temperature), saving significant time and resources on experimental trial-and-error. chemcopilot.comprinceton.edu This is achieved by training models on vast databases of chemical reactions, allowing them to learn the complex interplay of different reaction variables. chemcopilot.comspecialchem.com
Accelerated Discovery: By combining AI-driven retrosynthesis with automated robotic platforms, researchers can create a high-throughput loop for designing, executing, and analyzing reactions, dramatically speeding up the discovery of optimal synthetic pathways. chemicalprocessing.com
Machine Learning Approaches in Fluoroamine Chemistry
| AI Application | Description | Relevant Models/Techniques | Potential Impact on this compound |
|---|---|---|---|
| Single-step Retrosynthesis | Predicts the immediate reactants that can form a target molecule in one reaction step. microsoft.com | Graph Neural Networks (GNNs), Transformers (e.g., SynFormer). chemrxiv.orgrsc.org | Suggesting novel disconnections and reagents for key bond formations. |
| Multi-step Retrosynthesis | Plans a complete synthetic pathway from the target molecule to starting materials. marktechpost.com | Monte Carlo Tree Search, AND/OR trees, Ensemble frameworks (e.g., Chimera). arxiv.orgmarktechpost.com | Designing complete, viable, and efficient manufacturing routes. |
| Forward Reaction Prediction | Predicts the product(s), yield, and stereoselectivity from a given set of reactants and conditions. chemcopilot.com | Molecular Fingerprints, Deep Reinforcement Learning. specialchem.comchemicalprocessing.com | Optimizing reaction conditions for yield and purity, reducing experimental effort. |
Q & A
Q. Synthetic Pathways :
- Chiral Resolution : Racemic mixtures of 4,4-difluorobutan-2-amine can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (2R)-enantiomer .
- Asymmetric Synthesis : Catalytic enantioselective methods, such as hydrogenation of fluorinated ketimines using chiral Ru or Ir catalysts, can directly yield the (2R)-configuration .
Q. Critical Factors :
- Temperature : Lower temperatures (<0°C) reduce racemization during nucleophilic substitution steps.
- Base Selection : Non-nucleophilic bases (e.g., KOtBu) minimize side reactions in dehydrohalogenation steps .
Validation : Enantiomeric excess (ee) should be quantified via chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry .
How can the stereochemical integrity of this compound be maintained during large-scale synthesis?
Q. Strategies :
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the amine during synthesis, then cleave it under mild conditions .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine group, which could lead to racemization.
- Low-Temperature Workup : Use cold extraction solvents (e.g., EtOAc at 4°C) to minimize thermal degradation.
Case Study : A scaled-up synthesis of (2R)-4,4,4-trifluorobutan-2-amine hydrochloride achieved >95% ee by combining chiral resolution with cryogenic reaction conditions .
What analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?
Q. Analytical Workflow :
Purity Assessment :
- ¹⁹F NMR : Identifies fluorine-containing impurities (e.g., unreacted 4,4-difluorobutane derivatives) .
- LC-MS : Detects trace organic byproducts (e.g., oxidation products).
Enantiomeric Excess :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IB) with hexane:IPA mobile phase.
- Circular Dichroism (CD) : Correlates optical activity with enantiomer concentration .
Data Interpretation : Compare retention times and peak areas against racemic standards. For LC-MS, monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 122.1) .
How can researchers design biological assays to evaluate the activity of this compound, given limited direct data?
Q. Approach :
- Structural Analogs : Use data from similar fluorinated amines (e.g., (2,4-difluorophenyl)methylamine) to predict target interactions. For example, fluorine’s impact on receptor binding can be modeled via molecular docking .
- Assay Types :
- Enzyme Inhibition : Test against amine-processing enzymes (e.g., monoamine oxidases) using fluorometric assays.
- Cellular Uptake : Measure intracellular accumulation via LC-MS in cell lines (e.g., HEK293) .
Contradiction Analysis : If conflicting activity data arise (e.g., higher potency in racemic vs. enantiopure forms), conduct enantiomer-specific assays to isolate the (2R)-form’s contribution .
What are the challenges in optimizing the solubility and stability of this compound for in vivo studies?
Q. Key Challenges :
- Hydroscopicity : The amine group absorbs moisture, leading to degradation. Use lyophilization or salt forms (e.g., hydrochloride) to improve stability .
- pH-Dependent Solubility : Protonation of the amine increases water solubility at acidic pH. Buffered formulations (pH 4–6) are recommended for intravenous administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
